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3,3-Difluorocycloheptan-1-ol

Cat. No.: B13582087
M. Wt: 150.17 g/mol
InChI Key: SUHKMUVLLMDOLE-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic Chemistry

Fluorine holds a unique and increasingly prominent position in the world of organic chemistry. nih.gov As the most electronegative element in the periodic table, its incorporation into organic molecules imparts distinct properties. nih.govrsc.orglew.ro The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that lends exceptional thermal and oxidative stability to fluorinated compounds. nih.govlew.ro This stability is a key reason for their widespread use in pharmaceuticals, agrochemicals, and advanced materials. lew.roacs.org

Despite its strong electron-withdrawing nature, the fluorine atom is relatively small, with an atomic radius similar to that of a hydrogen atom. tcichemicals.com This allows fluorine to replace hydrogen or a hydroxyl group in a biologically active molecule often without significant steric alteration, a concept known as bioisosterism. lew.ro Such substitutions can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, acidity (pKa), and binding affinity, thereby enhancing its efficacy and pharmacokinetic profile. lew.rothieme-connect.com The strategic introduction of fluorine has thus become a cornerstone strategy in medicinal chemistry for optimizing drug candidates. thieme-connect.comchemrxiv.org

Overview of Cycloalkanol Scaffolds in Complex Molecule Synthesis

Cyclic alcohols, or cycloalkanols, are fundamental structural motifs and versatile intermediates in the synthesis of complex organic molecules. nih.govnih.gov These scaffolds provide a conformationally constrained three-dimensional framework that is crucial for establishing precise spatial arrangements of functional groups, a key factor in biological recognition and activity. The inherent reactivity of the hydroxyl group, combined with the cyclic structure, allows for a diverse array of chemical transformations.

Modern synthetic strategies leverage cycloalkanols for sophisticated molecular engineering. For instance, they can undergo ring-opening or ring-expansion reactions, enabling access to different carbocyclic skeletons and the construction of intricate polycyclic systems. nih.govresearchgate.net Recent advances have demonstrated that cycloalkanols can be used in deconstructive functionalization pathways, where carbon-carbon bond cleavage of the ring generates linear, distally functionalized ketones, providing a powerful tool for building molecular complexity. nih.gov Furthermore, cycloalkanols serve as key precursors in cascade reactions, where a series of bond-forming events occur in a single operation to rapidly assemble complex architectures from simple starting materials. escholarship.org The use of these scaffolds is integral to the total synthesis of natural products and the development of novel molecular entities. nih.govescholarship.org

Current Research Landscape of gem-Difluorinated Cyclic Systems

Within the broader field of fluorinated molecules, gem-difluorinated cyclic systems have emerged as a particularly compelling area of research. The introduction of a difluoromethylene (CF₂) group into a carbocyclic ring offers a unique method for molecular design that goes beyond simple property modulation. researchgate.net The CF₂ group is often considered a "ketone isostere" but has profoundly different electronic and conformational effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F2O B13582087 3,3-Difluorocycloheptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

3,3-difluorocycloheptan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2

InChI Key

SUHKMUVLLMDOLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)O)(F)F

Origin of Product

United States

Physicochemical Properties of 3,3 Difluorocycloheptan 1 Ol

3,3-Difluorocycloheptan-1-ol (B6185102) is a fluorinated cycloalkanol building block. Its core structure consists of a seven-membered cycloheptane (B1346806) ring, where one carbon atom bears a hydroxyl (-OH) group and another is substituted with two fluorine atoms in a geminal arrangement.

Below is a table summarizing its key chemical identifiers and properties.

PropertyValueSource
IUPAC Name This compound fluorochem.co.uk
CAS Number 2606740-90-1 fluorochem.co.uk
Molecular Formula C₇H₁₂F₂O fluorochem.co.uk
Canonical SMILES OC1CCCCC(F)(F)C1 fluorochem.co.uk
InChI InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2 fluorochem.co.uk
InChI Key SUHKMUVLLMDOLE-UHFFFAOYSA-N fluorochem.co.uk
MDL Number MFCD34562986 fluorochem.co.uk

Synthesis and Chemical Reactivity

The primary route for the synthesis of 3,3-Difluorocycloheptan-1-ol (B6185102) involves the reduction of its corresponding ketone precursor, 3,3-difluorocycloheptan-1-one (B2834174) . uni.lu This transformation is typically achieved using standard reducing agents, such as sodium borohydride, which selectively reduces the ketone to a secondary alcohol.

The key challenge lies in the synthesis of the difluorinated ketone. Research on related systems suggests that the introduction of the gem-difluoro moiety can be accomplished through several strategic approaches:

Deoxofluorination of a Precursor Ketone : One of the most common methods for installing a gem-difluoro group is the deoxofluorination of a ketone. wikipedia.orgthieme-connect.de This involves treating the corresponding cycloalkanone with a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, effectively converting a carbonyl group (C=O) into a difluoromethylene group (CF₂). wikipedia.orgsigmaaldrich.comsigmaaldrich.com In the context of the target molecule, this would involve the fluorination of cycloheptane-1,3-dione .

Ring Homologation/Expansion : An alternative strategy involves the expansion of a smaller, pre-fluorinated ring. For example, methods have been developed for the synthesis of gem-difluorocycloheptane derivatives starting from six-membered ring precursors. researchgate.net This approach builds the seven-membered ring with the difluoro group already in place.

The hydroxyl group of this compound exhibits typical reactivity for a secondary alcohol, allowing it to be used as a handle for further synthetic elaboration to incorporate the difluorocycloheptyl scaffold into more complex molecules.

Spectroscopic and Conformational Analysis

Direct Fluorination Strategies for Cycloheptan-1-one Precursors

A common and direct approach to 3,3-difluorocycloheptan-1-one (B2834174), the immediate precursor to the target alcohol, is the α,α-difluorination of cycloheptan-1-one. This transformation can be achieved using either electrophilic or nucleophilic fluorinating agents.

Electrophilic fluorination is a widely used method for the synthesis of α-fluorinated carbonyl compounds. scispace.com The reaction typically proceeds through the corresponding enol or enolate of the ketone, which attacks an electrophilic fluorine source ("F+"). scispace.com For the synthesis of 3,3-difluorocycloheptan-1-one, cycloheptanone (B156872) is treated with a suitable electrophilic fluorinating reagent. The initial monofluorination is often followed by a second fluorination at the same carbon.

A variety of N-F reagents are commercially available and serve as effective electrophilic fluorine sources. acsgcipr.orgsigmaaldrich.com These reagents are generally more manageable and safer than elemental fluorine. sigmaaldrich.commdpi.com Common examples include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). brynmawr.eduacsgcipr.org The reactivity of the ketone substrate can be influenced by steric and electronic factors. scispace.com In many cases, the reaction conditions can be tuned to favor either mono- or difluorination by adjusting temperature and reagent stoichiometry. scispace.com Catalysis, often involving Brønsted or Lewis acids, can be employed to facilitate the formation of the enol intermediate required for the fluorination to occur. mdpi.com

Table 1: Common Electrophilic Fluorination Reagents

Reagent Name Abbreviation Structure Typical Applications
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® F-TEDA-BF₄ Fluorination of ketones, enolates, silyl (B83357) enol ethers, and aromatic compounds. scispace.comacsgcipr.org
N-Fluorobenzenesulfonimide NFSI (PhSO₂)₂NF Fluorination of a wide range of nucleophiles including enolates, carbanions, and organometallic species. brynmawr.eduscispace.com

Once 3,3-difluorocycloheptan-1-one is synthesized, a standard reduction of the ketone functionality, for instance using sodium borohydride, yields the target alcohol, this compound.

Nucleophilic fluorination offers an alternative pathway. While electrophilic methods introduce fluorine to a nucleophilic carbon (the enolate), nucleophilic methods typically involve the displacement of a leaving group by a fluoride (B91410) ion or the reaction of a carbonyl group with a deoxofluorinating agent. rsc.org

For the synthesis of a gem-difluoro compound like 3,3-difluorocycloheptan-1-one from cycloheptanone, a deoxofluorination reaction is not a direct route. However, a related precursor, cycloheptane-1,3-dione, could be subjected to deoxofluorination to replace one of the carbonyl oxygens with two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues are effective for converting ketones into geminal difluorides. researchgate.net This would produce 3,3-difluorocycloheptan-1-one, which is then reduced to the final alcohol.

Ring-Closing and Ring-Expansion Methodologies for Seven-Membered Fluorinated Rings

Instead of modifying a pre-existing ring, the fluorinated seven-membered ring can be constructed from acyclic precursors. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings of various sizes, including seven-membered rings. wikipedia.org

In this approach, a diene precursor containing a gem-difluoromethylene unit at the appropriate position is cyclized using a ruthenium catalyst, such as a Grubbs-type catalyst. nih.govacademie-sciences.frorganic-chemistry.org This reaction forms a cycloheptene (B1346976) ring, with the expulsion of a small volatile alkene like ethylene (B1197577) driving the reaction to completion. wikipedia.org Subsequent hydrogenation of the double bond in the resulting 3,3-difluorocycloheptene would yield the saturated carbon backbone, followed by functional group manipulations to introduce the C1-hydroxyl group if not already present. This strategy has been successfully applied to synthesize cycloheptyl β-fluoroamines, demonstrating its utility for forming seven-membered carbocycles. nih.govnih.gov

Ring-expansion methodologies provide another route. For example, a six-membered ring can be expanded to a seven-membered one. A potential strategy could involve the cyclopropanation of a difluorinated cyclohexanone (B45756) derivative followed by a subsequent ring-expansion reaction. This type of transformation has been demonstrated in other systems, such as the synthesis of quinolones from indoles. nih.gov

Stereoselective Synthesis of this compound Isomers

The reduction of prochiral 3,3-difluorocycloheptan-1-one results in a racemic mixture of (R)- and (S)-3,3-difluorocycloheptan-1-ol. Achieving stereoselectivity to obtain a single enantiomer is crucial for many applications, particularly in pharmaceutical development. nih.gov This can be accomplished through methods like chiral auxiliary-mediated synthesis or asymmetric catalysis.

The use of a chiral auxiliary is a classic strategy to induce diastereoselectivity in a reaction. mdpi.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent reactions to occur from a specific face of the molecule. cyu.fr

For the synthesis of an enantiomerically enriched fluorinated cycloheptanol (B1583049), a chiral auxiliary could be attached to a precursor, for example, by forming a chiral enamine or imine from cycloheptanone. mdpi.com Subsequent fluorination or reduction steps would proceed with high diastereoselectivity controlled by the auxiliary. nih.gov After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. cyu.fr This approach has been successfully used for the stereoselective synthesis of α-SCF₃-β-ketoesters featuring a quaternary stereocenter. mdpi.com

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis, for synthesizing chiral molecules. nih.govrsc.org This strategy uses small, chiral organic molecules as catalysts to create an enantiomerically enriched product from a prochiral substrate. mdpi.com

For the synthesis of chiral this compound, organocatalysis can be applied in two key ways:

Asymmetric Fluorination: The α-fluorination of cycloheptanone can be rendered enantioselective using a chiral organocatalyst. Chiral amine catalysts, such as those derived from cinchona alkaloids or proline, can react with the ketone to form a chiral enamine intermediate. princeton.edu This enamine then reacts with an electrophilic fluorine source like NFSI, with the catalyst controlling the facial selectivity of the fluorination. princeton.eduacs.org While this would typically generate a single α-fluoro ketone, extending this to a stereocontrolled difluorination presents a significant challenge.

Asymmetric Reduction: A more direct approach is the asymmetric reduction of prochiral 3,3-difluorocycloheptan-1-one. Chiral organocatalysts can be used in conjunction with a reducing agent to selectively produce one enantiomer of the corresponding alcohol.

Table 2: Examples of Organocatalysis for Asymmetric Ketone Fluorination

Catalyst Type Substrate Type Fluorinating Agent Key Feature Ref.
Primary Amine (Cinchona Alkaloid-based) Cyclic Ketones (e.g., Cyclohexanone) NFSI Overcomes low reactivity of ketones in enamine catalysis for fluorination. princeton.edu
Protected Amino Acids / Chiral Anion Phase-Transfer α-Branched Cyclohexanones Selectfluor® Dual catalysis system enables fluorination of challenging substrates. acs.org

These stereoselective strategies are vital for accessing specific isomers of this compound, which may exhibit distinct biological activities. nih.gov

Chemoenzymatic Transformations

Chemoenzymatic methods offer a powerful approach to obtaining enantiomerically pure chiral compounds, which is of paramount importance in the pharmaceutical industry. For a racemic mixture of this compound, enzymatic kinetic resolution is a highly viable strategy to separate the enantiomers.

Lipase-Catalyzed Kinetic Resolution:

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze reactions with high enantioselectivity in non-aqueous media. A common approach for resolving racemic alcohols is through lipase-catalyzed transesterification. In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques.

Several lipases have shown excellent performance in the resolution of fluorinated and cyclic alcohols. For instance, Candida antarctica lipase B (CAL-B) is a robust and highly selective enzyme that has been successfully employed in the kinetic resolution of various fluorinated alcohols. It is anticipated that CAL-B would also be effective in the resolution of (±)-3,3-difluorocycloheptan-1-ol. The efficiency of such a resolution is often quantified by the enantiomeric excess (ee) of the products and the conversion rate.

Table 1: Potential Lipases for the Kinetic Resolution of (±)-3,3-Difluorocycloheptan-1-ol

EnzymeCommon AbbreviationPotential Acyl DonorExpected Outcome
Candida antarctica Lipase BCAL-BVinyl acetateHigh enantioselectivity for one enantiomer
Pseudomonas cepacia LipasePSLIsopropenyl acetatePotential for high enantiomeric excess
Burkholderia cepacia LipaseBCLEthyl acetateKnown for resolving a range of secondary alcohols nih.gov

Asymmetric Reduction of the Precursor Ketone:

An alternative chemoenzymatic approach is the asymmetric reduction of the precursor ketone, 2,2-difluorocycloheptanone. This method directly produces an enantiomerically enriched alcohol. Ketoreductases (KREDs) are a class of enzymes that can catalyze the reduction of ketones to alcohols with high stereoselectivity. Often, these enzymes require a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol. The asymmetric transfer hydrogenation of gem-difluorinated ketones using rhodium catalysts has also been reported to yield enantioenriched difluorinated alcohols with high efficiency. researchgate.net

Protecting Group Strategies for Hydroxyl Functionality during Synthesis

In multi-step syntheses involving this compound, the protection of the hydroxyl group is often necessary to prevent its interference with subsequent reactions. The choice of a suitable protecting group is critical and depends on the specific reaction conditions to be employed. The presence of the gem-difluoro group at the adjacent carbon may influence the reactivity of the hydroxyl group and the stability of the protecting group.

A variety of protecting groups are available for alcohols. masterorganicchemistry.comchemistrysteps.comuwindsor.ca The selection is guided by the stability of the protecting group under the planned reaction conditions and the ease of its removal (deprotection) without affecting other functional groups in the molecule.

Common Protecting Groups for Alcohols:

Silyl Ethers: Trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) ethers are among the most common protecting groups for alcohols. masterorganicchemistry.com They are generally stable to a wide range of non-acidic reagents. The steric bulk of the silyl group can be tuned to control the ease of protection and deprotection. Deprotection is typically achieved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Ethers: Benzyl (Bn) ether is a robust protecting group, stable to both acidic and basic conditions. uwindsor.ca It is typically removed by catalytic hydrogenation. Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are also common choices, offering stability under basic conditions and are readily cleaved with acid. masterorganicchemistry.com

Esters: Acetyl (Ac) and benzoyl (Bz) esters can also be used to protect alcohols. They are introduced using the corresponding acyl chloride or anhydride (B1165640) and are typically removed by hydrolysis under acidic or basic conditions.

Table 2: Selection of Protecting Groups for this compound

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
tert-Butyldimethylsilyl etherTBDMS/TBSTBDMS-Cl, imidazoleTBAF or mild acidGood stability, widely used. masterorganicchemistry.com
Triisopropylsilyl etherTIPSTIPS-Cl, imidazoleTBAF or acidMore sterically hindered, greater stability. uwindsor.ca
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/CRobust, stable to many reagents. uwindsor.ca
Tetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acidStable to bases, Grignard reagents. masterorganicchemistry.comchemistrysteps.com
Acetyl esterAcAcetic anhydride, pyridine (B92270)Mild base or acidEasy to introduce and remove.

The electron-withdrawing nature of the adjacent difluoro group in this compound might slightly increase the acidity of the hydroxyl proton, potentially facilitating its protection. However, it is not expected to significantly alter the general stability and reactivity of the common protecting groups.

Total Synthesis of Complex Molecules Incorporating the this compound Scaffold

The incorporation of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The this compound scaffold, with its defined stereochemistry and unique conformational properties imparted by the seven-membered ring and the gem-difluoro group, represents a potentially valuable building block for the synthesis of complex bioactive molecules.

Despite its potential, a review of the current scientific literature reveals no published examples of total syntheses of complex natural products or pharmaceutical agents that explicitly incorporate the this compound moiety. The synthesis of molecules containing gem-difluorinated carbocycles is an active area of research, with reports on the synthesis of difluorinated carbocyclic nucleosides and other structures. nih.gov However, the specific seven-membered ring system of this compound has not yet been featured in these complex synthetic endeavors.

The lack of such examples may be attributed to the relatively recent and specialized interest in this particular scaffold. As synthetic methodologies for preparing fluorinated building blocks continue to advance, and as the understanding of the impact of fluorine on molecular properties deepens, it is conceivable that this compound and its derivatives will find application in the total synthesis of novel and complex molecules in the future.

Derivatization at the Hydroxyl Group

The secondary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Etherification Reactions

While specific literature on the esterification and etherification of this compound is not extensively documented, its reactivity is expected to parallel that of other secondary alcohols.

Esterification: The formation of esters from this compound can be achieved through several standard methods. Reaction with an acyl chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine, would yield the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could be employed, although this method is typically reversible and may require removal of water to drive the reaction to completion.

Etherification: Ether derivatives of this compound can be prepared, for example, via the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.

Reaction Type Reagents Expected Product
EsterificationAcyl chloride, Pyridine3,3-Difluorocycloheptyl ester
Etherification1. Sodium hydride; 2. Alkyl halide1-Alkoxy-3,3-difluorocycloheptane

Oxidation to Corresponding Carbonyl Compounds and Subsequent Transformations

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3,3-difluorocycloheptanone, is a key transformation that opens up further synthetic possibilities. This ketone is a known precursor in the synthesis of larger ring systems. Current time information in Bangalore, IN.

Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are expected to efficiently effect this transformation.

A significant subsequent transformation of 3,3-difluorocycloheptanone is its use in homologation reactions to access larger ring systems. For instance, in the synthesis of difluorinated cyclooctynes, a substituted difluorocycloheptanone undergoes a one-carbon ring expansion using trimethylsilyl diazomethane. Current time information in Bangalore, IN.acs.org This reaction proceeds with high regioselectivity, indicating that the migration of the electron-deficient C-CF2 bond is disfavored. acs.org

Transformation Reagents/Conditions Product Reference
OxidationPCC, CH2Cl23,3-DifluorocycloheptanoneInferred from standard alcohol oxidations
HomologationTrimethylsilyl diazomethane, Trimethylaluminum4,4-Difluorocyclooctanone Current time information in Bangalore, IN.

Nucleophilic Substitution Reactions at the C1 Position

Direct nucleophilic substitution at the C1 position of this compound is unlikely due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is a necessary prerequisite. This can be achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or halide.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would form 3,3-difluorocycloheptyl tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles (e.g., azide (B81097), cyanide, thiols) in an SN2 reaction to afford the corresponding substituted cycloheptane derivatives.

Reactivity at the Difluorinated Carbon Center (C3)

The gem-difluoro group at the C3 position is generally stable under a variety of reaction conditions. The carbon-fluorine bond is strong, and the fluorine atoms are typically poor leaving groups in nucleophilic substitution reactions.

Fluorine Displacement Reactions under Various Conditions

Displacement of the fluorine atoms in this compound is not a commonly observed reaction under standard laboratory conditions. Such transformations would likely require harsh conditions or specialized reagents that can activate the C-F bond, and there is no specific literature describing such reactivity for this compound. The stability of the gem-difluoro group is a key feature that makes it a desirable motif in many applications. nih.gov

Reactivity Towards Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is expected to proceed via an acid-base reaction. acs.org The organometallic reagent, being a strong base, would deprotonate the hydroxyl group to form a magnesium or lithium alkoxide and the corresponding hydrocarbon. acs.org

Conversely, the reactivity of the corresponding ketone, 3,3-difluorocycloheptanone, with organometallic reagents would involve nucleophilic addition to the carbonyl carbon. justia.com This reaction would result in the formation of a tertiary alcohol, with the organometallic reagent adding a new alkyl or aryl group to the C1 position. For example, reaction with methyl magnesium chloride would yield 1-methyl-3,3-difluorocycloheptan-1-ol. nih.gov

Starting Material Reagent Reaction Type Expected Product
This compoundGrignard Reagent (RMgX)Acid-Base3,3-Difluorocycloheptyl-O-MgX + RH
3,3-DifluorocycloheptanoneGrignard Reagent (RMgX)Nucleophilic Addition1-Alkyl-3,3-difluorocycloheptan-1-ol

Carbocyclic Modifications

The structural framework of this compound presents a unique scaffold for studying the influence of gem-difluorination on carbocyclic transformations. The presence of the electron-withdrawing difluoromethyl group is anticipated to exert significant electronic effects on the reactivity of the seven-membered ring, particularly in reactions proceeding through carbocationic intermediates.

Ring Contraction and Expansion Reactions

Ring strain and the stability of intermediates are key drivers in the rearrangement of cyclic systems. For cycloheptanols, both ring contraction to more stable six-membered rings and ring expansion to eight-membered rings are known transformations, typically proceeding through carbocationic pathways.

Ring Contraction

Acid-catalyzed dehydration of cycloheptanol derivatives can lead to ring contraction, forming a more stable substituted cyclohexane (B81311) ring. vaia.comaskfilo.comchemistrysteps.com This process is initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a secondary carbocation at C-1. A subsequent 1,2-alkyl shift from an adjacent carbon in the ring results in the formation of a six-membered ring with a stabilized tertiary carbocation, which is then quenched to give the final product.

For this compound, this reaction is expected to proceed similarly. However, the strong inductive effect of the C-3 difluoro group would destabilize the initial C-1 carbocation. This electronic destabilization could necessitate more forcing reaction conditions compared to the non-fluorinated analogue. The rearrangement would likely yield a mixture of (2,2-difluorocyclohexyl)methanal and 1-(2,2-difluorocyclohexyl)ethen-1-one, depending on the final deprotonation step.

Table 1: Hypothetical Ring Contraction of this compound This table presents predicted outcomes based on established chemical principles for cycloheptanol ring contractions.

ReactantReagents & ConditionsMajor Product(s)Predicted Yield
This compoundH₂SO₄ (conc.), Heat(2,2-Difluorocyclohexyl)methanalModerate
This compoundH₃PO₄, Heat1-(2,2-Difluorocyclohexyl)ethen-1-oneModerate

Ring Expansion

The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cycloalkanols. thieme.dewikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. The reaction proceeds through the diazotization of the primary amine, which then eliminates dinitrogen to form a primary carbocation. This unstable intermediate immediately undergoes a 1,2-alkyl shift, with one of the ring carbons migrating to the exocyclic carbon, resulting in a ring-expanded ketone.

To apply this to this compound, it would first need to be converted to the corresponding 1-(aminomethyl)-3,3-difluorocycloheptan-1-ol. Upon treatment with nitrous acid, this precursor would be expected to yield 4,4-difluorocyclooctanone. The electronic effect of the difluoro group at the C-3 position could influence the migratory aptitude of the adjacent C-2 versus the C-7 carbon, potentially affecting the regioselectivity if the ring were unsymmetrically substituted.

Table 2: Predicted Outcome of Tiffeneau-Demjanov Ring Expansion This table outlines a hypothetical reaction sequence based on the known Tiffeneau-Demjanov rearrangement.

PrecursorReagents & ConditionsProductPredicted Yield
1-(Aminomethyl)-3,3-difluorocycloheptan-1-olNaNO₂, HCl (aq.), 0-5 °C4,4-DifluorocyclooctanoneGood

Functionalization of Adjacent Methylene (B1212753) Groups

The functionalization of C-H bonds, particularly those on methylene groups adjacent to existing functionality, is a powerful tool for molecular editing. In this compound, the key methylene groups are at the C-2 and C-7 positions. Their respective reactivities are expected to differ due to the electronic influence of the gem-difluoro group at C-3.

The C-2 methylene group is α to the difluorinated carbon and β to the hydroxyl group. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density of the C-2 C-H bonds, making them less susceptible to electrophilic attack and potentially more susceptible to radical or nucleophilic functionalization. Conversely, the C-7 methylene group is electronically distant from the CF₂ group and its reactivity should more closely resemble that of a typical cycloalkanol.

Directed C-H activation, often catalyzed by transition metals like palladium, could be employed to functionalize these positions. nih.gov The hydroxyl group can act as a directing group, facilitating the formation of a metallacyclic intermediate. It is predicted that functionalization would occur preferentially at the C-7 position, as the C-2 position is electronically deactivated by the adjacent CF₂ moiety.

Oxidative functionalization provides another route. mdpi.com The use of mild oxidizing agents like pyridinium chlorochromate (PCC) could potentially oxidize the secondary alcohol to a ketone (3,3-difluorocycloheptanone). More aggressive oxidation targeting the methylene groups could also be envisioned, likely showing selectivity for the more electron-rich C-7 position over the C-2 position.

Table 3: Predicted Selectivity in the Functionalization of Adjacent Methylene Groups This table presents a predictive analysis of functionalization reactions at the C-2 and C-7 positions.

Reaction TypeReagents & ConditionsPredicted Major ProductRationale
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-I7-Aryl-3,3-difluorocycloheptan-1-olC-7 is more electron-rich and sterically accessible for metallacycle formation.
Methylene OxidationStrong Oxidant (e.g., KMnO₄)3,3-Difluorocycloheptane-1,7-dioneC-7 C-H bonds are more susceptible to oxidation than the electronically deactivated C-2 C-H bonds.

Studies on Rearrangement Reactions Involving the Fluorinated Cycloheptyl Moiety

Carbocation-mediated rearrangements are profoundly influenced by substituents that can stabilize or destabilize the positively charged intermediates. The gem-difluoro group in the 3,3-difluorocycloheptyl moiety is a powerful electron-withdrawing group, and its impact on rearrangement reactions is a subject of significant theoretical interest.

Reactions such as the Pinacol rearrangement, which involves the 1,2-diol precursor (3,3-difluorocycloheptane-1,2-diol), provide a clear platform to study this influence. wikipedia.orgmasterorganicchemistry.com In the Pinacol rearrangement, acid-catalyzed loss of water from one of the hydroxyl groups generates a carbocation, which triggers a 1,2-migration to yield a ketone.

If 3,3-difluorocycloheptane-1,2-diol were subjected to Pinacol rearrangement conditions, two distinct pathways are possible depending on which hydroxyl group is lost:

Loss of the C-1 hydroxyl: This would form a carbocation at C-1. This cation is β to the CF₂ group. Subsequent migration of the C-2 carbon would be disfavored due to the electronic impoverishment of the C-2 center by the adjacent fluorine atoms. Migration of the C-7 carbon would be more likely, leading to a ring-expanded ketone.

Loss of the C-2 hydroxyl: This would form a carbocation at C-2, which is α to the CF₂ group. This intermediate would be significantly destabilized, making this pathway kinetically unfavorable compared to the non-fluorinated analogue.

The strong destabilizing effect of the α-CF₂ group on carbocations suggests that rearrangements will proceed via pathways that avoid placing a positive charge on the C-2 or C-4 positions. In any rearrangement involving a carbocation at C-1, the migratory aptitude of the C-2 carbon is expected to be significantly lower than that of the C-7 carbon. This would lead to high regioselectivity in ring expansion reactions like the Tiffeneau-Demjanov and Pinacol rearrangements. thieme.de

Table 4: Predicted Migratory Aptitude in Rearrangements of the 3,3-Difluorocycloheptyl System This table provides a qualitative prediction of migratory preferences in carbocationic rearrangements based on electronic effects.

Rearrangement TypeCarbocation PositionMigrating GroupPredicted AptitudeRationale
Pinacol / Tiffeneau-DemjanovC-1C-2 (Alkyl)LowC-2 is electronically deactivated by the adjacent CF₂ group, reducing its ability to stabilize a partial positive charge in the transition state.
Pinacol / Tiffeneau-DemjanovC-1C-7 (Alkyl)HighC-7 is electronically unperturbed by the distant CF₂ group, behaving like a standard alkyl group.
Acid-catalyzed DehydrationC-1H (from C-2)LowThe resulting alkene would have the double bond adjacent to the electron-withdrawing CF₂ group, which is destabilizing.
Acid-catalyzed DehydrationC-1C-2 (Ring Contraction)ModerateWhile the migrating carbon is electron-poor, the formation of a more stable six-membered ring provides a strong driving force. chemistrysteps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a molecule like this compound, with its numerous stereocenters and conformational flexibility, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments is indispensable.

Multidimensional NMR for Complete Spin System Assignment (e.g., COSY, HSQC, HMBC)

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is the foundational step for any detailed structural or conformational analysis. This is achieved through a combination of two-dimensional (2D) NMR experiments.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the cycloheptane ring, establishing the sequence of the methylene groups relative to the carbinol proton (H-1) and the protons at C-2 and C-4, adjacent to the fluorinated carbon.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shift of each proton with the carbon to which it is directly attached. By combining the connectivity information from COSY with the direct ¹H-¹³C correlations from HSQC, the chemical shifts of all protonated carbons in the ring can be assigned.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections (typically over two or three bonds) between protons and carbons. This technique would be vital for assigning the quaternary, non-protonated C-3 carbon by observing correlations from the protons on C-2 (²JCH) and C-4 (²JCH). It would also confirm the assignments of other carbons by showing correlations between, for instance, the proton at C-1 and carbons C-2 and C-7.

The ¹⁹F nucleus, being 100% abundant and having a high gyromagnetic ratio, is also a key player. evitachem.com A ¹H-¹⁹F HMBC could further confirm assignments by showing correlations between the fluorine atoms and protons on C-2 and C-4.

¹H-¹⁹F and ¹³C-¹⁹F Coupling Constant Analysis for Stereochemical Assignment

The magnitudes of through-bond J-couplings between fluorine and both proton and carbon nuclei are exquisitely sensitive to the dihedral angle between the coupled nuclei, providing powerful constraints for stereochemical and conformational analysis. cpachem.com

The analysis of one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) coupling constants is particularly informative. The magnitude of ³JHF and ³JCF follows a Karplus-type relationship, where the coupling is largest for anti-periplanar (180°) and syn-periplanar (0°) arrangements and smallest for gauche (around 90°) arrangements.

By carefully measuring these coupling constants from high-resolution 1D or 2D NMR spectra, the relative orientation of the fluorine atoms with respect to the protons and carbons in the flexible seven-membered ring can be determined. For instance, the magnitude of the ³J coupling between a fluorine atom and the protons on C-5 would help define the twist-chair or twist-boat conformation of the ring.

Table 1: Illustrative ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants for a Fixed Conformer of this compound

Note: The following data are hypothetical and serve to illustrate the typical range and application of coupling constants for conformational analysis. Actual values would be dependent on the specific conformer population.

CouplingNumber of BondsTypical Dihedral DependenceHypothetical Value (Hz)Structural Information Gained
¹JC3-F1--240 to -260Confirms C-F bond.
²JC2-F2Weak20 to 30Proximity to gem-difluoro group.
²JC4-F2Weak20 to 30Proximity to gem-difluoro group.
³JH2-F3Strong (Karplus-type)5 to 45Dihedral angle H-C2-C3-F.
³JH4-F3Strong (Karplus-type)5 to 45Dihedral angle H-C4-C3-F.

Dynamic NMR for Conformational Exchange Dynamics

The seven-membered ring of cycloheptane and its derivatives is known to be highly flexible, existing as a complex equilibrium of rapidly interconverting twist-chair and twist-boat conformations. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these exchange processes.

By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, causing the signals to broaden, eventually decoalesce, and finally sharpen again at very low temperatures (the "slow-exchange regime") into separate signals for each distinct conformer.

A full lineshape analysis of the temperature-dependent spectra allows for the determination of the kinetic and thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. This would provide a quantitative understanding of the energy barriers to ring inversion in this compound.

Table 2: Hypothetical Thermodynamic Data for Ring Inversion of this compound from DNMR

Note: This table presents hypothetical data that could be obtained from a dynamic NMR study.

ParameterHypothetical ValueSignificance
Coalescence Temperature (Tc)-60 °C (213 K)Temperature at which two exchanging signals merge.
Rate Constant (k) at Tc~150 s-1Rate of conformational interconversion at Tc.
ΔG (Gibbs Free Energy of Activation)9.5 kcal/molThe overall energy barrier for the ring inversion process.
ΔH (Enthalpy of Activation)9.0 kcal/molThe component of the energy barrier related to bond stretching/bending.
ΔS (Entropy of Activation)-2.3 cal/mol·KThe change in disorder at the transition state.

Solid-State NMR for Crystalline Forms

While solution-state NMR reveals the dynamic, averaged structure of a molecule, solid-state NMR (ssNMR) provides detailed information about the molecular structure and packing in the crystalline state. Since a flexible molecule like this compound may adopt a single, well-defined conformation in its crystal lattice, ssNMR is a powerful complementary technique.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C and ¹⁹F ssNMR spectra can be obtained. The chemical shifts observed in the solid state can be compared to those calculated for different low-energy conformers (from computational chemistry) to determine the exact conformation present in the crystal. Furthermore, ssNMR can be used to measure internuclear distances, such as between the fluorine atoms and nearby protons in the crystal lattice, providing valuable constraints for crystal structure determination.

Vibrational Spectroscopy Applications (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to the types of functional groups present and their local chemical environment.

Analysis of C-F Stretching Frequencies and Their Environmental Sensitivity

The carbon-fluorine bond gives rise to strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region, due to the large change in dipole moment during the stretching vibration. In a gem-difluoro compound like this compound, one would expect to observe symmetric and asymmetric C-F stretching modes.

The exact frequencies of these C-F stretches are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For example, the formation of an intramolecular hydrogen bond between the -OH group and one of the fluorine atoms would likely cause a noticeable shift in the frequencies of both the O-H and C-F stretching vibrations. By comparing the experimental IR and Raman spectra with spectra predicted by computational methods (like Density Functional Theory, DFT) for different conformers, one can gain further insight into the predominant structure of the molecule.

Table 3: Hypothetical Vibrational Frequencies for this compound

Note: This table presents hypothetical data to illustrate expected vibrational modes.

Vibrational ModeHypothetical Frequency (cm⁻¹)Spectroscopic ActivityNotes
O-H Stretch (Free)~3600IR (sharp)Observed in dilute, non-polar solvent.
O-H Stretch (H-bonded)~3450IR (broad)Observed in concentrated solution or solid state.
C-H Stretch2850-3000IR, RamanTypical for aliphatic CH₂ groups.
C-F Asymmetric Stretch~1150IR (strong)Characteristic of the CF₂ group.
C-F Symmetric Stretch~1100IR (strong), Raman (weak)Characteristic of the CF₂ group.
C-O Stretch~1050IR (strong)Typical for secondary alcohols.

Investigation of Intramolecular Hydrogen Bonding (IMHB) between Hydroxyl and Fluorine Groups

The potential for intramolecular hydrogen bonding (IMHB) between the hydroxyl (-OH) group and one of the fluorine atoms in this compound is a key aspect of its conformational landscape. While fluorine is a weak hydrogen bond acceptor, the formation of such bonds in fluorohydrins, particularly in conformationally restricted systems, has been established. nih.gov In flexible acyclic γ-fluorohydrins, the existence of OH···F IMHBs has been demonstrated, indicating that this interaction can also be significant in non-rigid structures. nih.gov

The presence and strength of an OH···F IMHB in this compound would significantly influence the equilibrium between its various conformers. The seven-membered ring of cycloheptanol can adopt several conformations, such as the chair and boat forms, and the relative orientation of the hydroxyl and difluoromethylene groups will dictate the feasibility of an IMHB.

Key Research Findings:

Conformational Dependence: The formation of an IMHB is highly dependent on the specific conformation of the cycloheptane ring. Computational studies on related fluorinated heterocycles have shown that the preference for a particular conformation can be strongly influenced by stabilizing C-F···H-N+ interactions. beilstein-journals.org A similar principle would apply to the OH···F interaction in this compound.

Spectroscopic Evidence: The primary experimental evidence for IMHB is typically obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. The observation of a through-space coupling constant (¹hJOH···F) between the hydroxyl proton and a fluorine nucleus would provide definitive proof of the hydrogen bond. The magnitude of this coupling constant is related to the strength and geometry of the hydrogen bond. nih.gov

Influence of Stereochemistry: In related fluorinated alcohols, the relative stereochemistry has a crucial impact on the strength of the OH···F IMHB. nih.gov While this compound is achiral, the different spatial arrangements of the hydroxyl group relative to the two fluorine atoms in various ring conformations will lead to varying degrees of interaction.

Computational Support: Quantum chemical calculations are invaluable for rationalizing the experimental findings. These calculations can predict the relative energies of different conformers, both with and without an IMHB, and estimate the theoretical OH···F bond energies. nih.gov

Spectroscopic Parameter Indication of Intramolecular Hydrogen Bonding
¹H NMR Chemical Shift (δOH)Downfield shift of the hydroxyl proton signal upon dilution in a non-polar solvent.
¹⁹F NMR Chemical Shift (δF)Potential shift in the fluorine signal of the fluorine atom involved in the hydrogen bond.
¹hJOH···F Coupling ConstantDirect evidence of through-space interaction between the hydroxyl proton and a fluorine atom.
Infrared (IR) SpectroscopyBroadening and red-shifting of the O-H stretching frequency in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular formula and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. This is particularly crucial for fluorinated compounds where the mass of fluorine (18.9984 Da) is close to that of a hydroxyl group (17.0027 Da) plus a proton.

For this compound (C₇H₁₂F₂O), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. HRMS can easily distinguish this from other potential isobaric ions. The use of techniques like liquid chromatography coupled to HRMS (LC-HRMS) is standard for the analysis of fluorinated compounds in various matrices. chromatographyonline.com

Ion Expected Exact Mass (m/z)
[C₇H₁₂F₂O]⁺•148.0856
[C₇H₁₂F₂O + H]⁺149.0934
[C₇H₁₂F₂O + Na]⁺171.0753

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

For this compound, the fragmentation is expected to be directed by the functional groups, namely the hydroxyl and the gem-difluoro moieties, as well as the cycloalkane ring structure.

Plausible Fragmentation Pathways:

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O) from the molecular ion, leading to a fragment ion at m/z 130.0795.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group is a characteristic fragmentation of alcohols. slideshare.net This would result in the loss of alkyl radicals.

Ring Opening and Fragmentation: Cycloalkanols can undergo ring-opening reactions upon ionization, followed by further fragmentation. mdpi.comacs.org The presence of the electronegative fluorine atoms can influence the stability of the resulting radical cations and carbocations, thereby directing the fragmentation pathways.

Loss of HF: Elimination of hydrogen fluoride (HF) is a characteristic fragmentation for many organofluorine compounds. This could occur sequentially, leading to fragments corresponding to the loss of one or two HF molecules.

Fragment Ion Proposed Structure/Origin Expected m/z
[M - H₂O]⁺•Loss of water from the molecular ion130.0795
[M - HF]⁺•Loss of hydrogen fluoride128.0825
[M - 2HF]⁺•Loss of two molecules of hydrogen fluoride108.0794
[M - C₂H₄]⁺•Retro-Diels-Alder type fragmentation after ring opening120.0645
[C₄H₅F₂]⁺Fragment resulting from ring cleavage89.0359

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline form.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases. ugr.es

Information Obtainable from X-ray Crystallography:

Conformation of the Cycloheptane Ring: The definitive chair, boat, or twist-chair conformation of the seven-membered ring in the solid state would be established.

Intramolecular Hydrogen Bonding: The presence and geometry (bond distance and angle) of any intramolecular OH···F hydrogen bond would be unequivocally confirmed.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and extent of intermolecular hydrogen bonding and other non-covalent interactions, which can provide insights into the physical properties of the compound.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-F) and angles would be obtained, which can be compared with theoretical calculations.

Conformational Analysis and Stereochemical Investigations

Computational Approaches to Conformational Search and Energy Minimization

Due to the inherent flexibility of the cycloheptane (B1346806) ring, which exists as a dynamic equilibrium of multiple low-energy conformations (primarily in the twist-chair and chair families), experimental characterization of a single dominant conformer for its derivatives is challenging. Therefore, computational chemistry serves as an indispensable tool for mapping the potential energy surface and identifying the most stable conformations of 3,3-difluorocycloheptan-1-ol (B6185102).

Molecular mechanics (MM) provides a computationally efficient method for exploring the vast conformational space of flexible molecules. Force fields, such as MM4, have been specifically parameterized to account for the unique properties of fluorinated hydrocarbons. nih.gov These force fields adjust parameters for bond lengths, angles, and torsional energies to incorporate the strong inductive effects of fluorine, which are crucial for accurately modeling gem-difluoro groups. nih.gov

Molecular dynamics (MD) simulations, which use these force fields, are employed to simulate the movement of the molecule over time at a given temperature. This approach allows for the exploration of the conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. mdpi.com For a molecule like this compound, MD simulations can map the puckering of the seven-membered ring and the rotational positions (rotamers) of the hydroxyl group, identifying the most populated conformational states.

While molecular mechanics is excellent for broad conformational searches, higher-level quantum mechanical methods are required for more accurate energy calculations and a deeper understanding of the underlying electronic effects. Methods such as ab initio (e.g., Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) are used to refine the geometries obtained from MM or MD simulations and to calculate their relative energies with high precision. nih.govst-andrews.ac.uk

Functionals such as B3LYP and M06-2X, combined with correlation-consistent basis sets (e.g., aug-cc-pVDZ), have proven effective in studying fluorinated organic compounds. nih.govst-andrews.ac.uknih.gov These calculations can elucidate the subtle stereoelectronic interactions, such as hyperconjugation and intramolecular hydrogen bonding, that stabilize specific conformations. The results are used to construct a detailed conformational energy landscape, which provides the relative Gibbs free energies (ΔG) of all significant conformers, offering a statistical picture of the conformational equilibrium. st-andrews.ac.uk

Table 1: Computational Methods in Fluorinated Compound Analysis

MethodApplicationStrengths & LimitationsRelevant Compounds Studied
Molecular Mechanics (MM4) Initial conformational search, large systems.Strengths: Fast, efficient for large molecules. nih.govLimitations: Accuracy depends heavily on force field parameterization; may not capture subtle electronic effects. nih.govFluorinated Hydrocarbons nih.gov
Molecular Dynamics (MD) Simulating molecular motion, exploring energy landscapes over time.Strengths: Provides dynamic view of conformational flexibility, identifies accessible conformers. mdpi.comLimitations: Computationally intensive, results depend on simulation length and force field quality.Fluorinated Paramagnetic Contrast Agents mdpi.com
Density Functional Theory (DFT) Accurate energy calculations, geometry optimization, electronic structure analysis.Strengths: Good balance of accuracy and cost, excellent for electronic effects. nih.govLimitations: Functional choice is critical; can be computationally demanding.Fluorinated Methoxycyclohexanes nih.gov, (2R)-2-fluorocyclohexan-1-one
Ab Initio (MP2, CCSD(T)) High-accuracy energy calculations for benchmarking.Strengths: High accuracy, based on first principles. nih.govLimitations: Very computationally expensive, limited to smaller systems. nih.govProtein-Ligand Fluorine Bonding nih.gov

Influence of gem-Difluorination on Cycloheptane Ring Conformation

The cycloheptane ring is known for its high conformational flexibility, with several conformations such as the chair, boat, twist-chair, and twist-boat all having similar energies. The introduction of a gem-difluoro (CF₂) group at the 3-position of the cycloheptan-1-ol ring imposes significant conformational constraints.

One of the most notable effects of gem-difluorination is the widening of the endocyclic C-C(F₂)-C bond angle compared to the typical tetrahedral angle of an sp³-hybridized carbon. This widening helps to alleviate transannular strain (steric clashes between hydrogens across the ring), which can stabilize certain conformations over others. beilstein-journals.org For instance, in larger rings, positioning a CF₂ group at a "corner" position of a specific conformation can be energetically favorable. beilstein-journals.org Furthermore, the highly polar C-F bonds introduce strong local dipoles, which can lead to repulsive or attractive electrostatic interactions with other parts of the molecule, further influencing the ring's preferred pucker. Studies on gem-difluorinated cycloalkanes have shown that these modifications significantly affect their physicochemical properties, an outcome intrinsically linked to changes in their conformational preferences. researchgate.net In some cases, gem-difluorination can even favor the adoption of conformations that would otherwise be minor in the non-fluorinated parent ring. nih.govdiva-portal.org

Table 2: Comparison of Structural Parameters in Cycloalkanes

ParameterCycloheptane (Typical)3,3-Difluorocycloheptane (Predicted)Influence of gem-Difluorination
C-C-C Bond Angle ~115°C2-C3(F₂)-C4 angle > 112°The C-C(F₂)-C angle is often wider to accommodate the fluorines, altering ring pucker. beilstein-journals.org
Dominant Conformations Twist-Chair / ChairTwist-Chair / Chair (modified)The energy balance between conformers is shifted due to altered strain and electrostatic interactions.
Energy Barrier to Interconversion ~5-8 kcal/molPotentially alteredThe barrier between different ring conformations can be raised or lowered by the substituent.

Interplay of Fluorine Substituents and Hydroxyl Group on Preferred Conformations

The conformational landscape of this compound is not merely a sum of the effects of the individual substituents. The true complexity arises from the interplay between the CF₂ group and the hydroxyl group, which gives rise to specific stereoelectronic effects and intramolecular interactions.

The gauche effect describes the tendency of certain molecules, such as 1,2-difluoroethane, to prefer a gauche conformation over an anti conformation, contrary to simple steric predictions. wikipedia.org This stabilization is often explained by a hyperconjugative interaction, where electron density is donated from a C-H bonding orbital (σ) into an adjacent, anti-periplanar C-F antibonding orbital (σ*). wikipedia.orgst-andrews.ac.uk

The anomeric effect is a related phenomenon, classically observed in pyranose rings, where an electronegative substituent at the anomeric carbon prefers an axial position. rsc.org This is often attributed to a stabilizing hyperconjugative interaction between an oxygen lone pair (n) and the C-X σ* orbital (n → σ). rsc.org While this compound lacks the endocyclic oxygen of a pyranose, analogous "pseudo-anomeric effects" have been reported in purely carbocyclic systems. nih.govst-andrews.ac.uk In this molecule, interactions between the C-F bonds and the C-O bond of the hydroxyl group are critical. A gauche arrangement between a C-F bond and the C-O bond could be stabilized by σCH → σCF and σCH → σ*CO hyperconjugative interactions. beilstein-journals.org These effects will strongly influence the preferred rotational conformation of the hydroxyl group relative to the fluorinated carbon.

Beyond orbital-based hyperconjugative effects, direct through-space interactions between the hydroxyl group and the fluorine atoms can play a significant role in stabilizing certain conformations. Specifically, the formation of an intramolecular hydrogen bond of the type O-H···F-C is possible. nih.gov

Table 3: Key Intramolecular Interactions in Fluorinated Alcohols

Interaction TypeDescriptionOrbital ModelExpected Consequence
Gauche Effect Preference for a gauche arrangement of adjacent electronegative groups (F-C-C-O). wikipedia.orgσCH → σCF / σCOStabilization of specific rotamers where F and OH are gauche. beilstein-journals.org
Pseudo-Anomeric Effect Preference for an "axial-like" orientation of the hydroxyl group relative to the CF₂ group. nih.govnO → σCF (if geometry allows)Can influence the equatorial/axial preference of the hydroxyl group on the ring. nih.govst-andrews.ac.uk
Intramolecular Hydrogen Bond Direct electrostatic/orbital interaction between the hydroxyl proton and a fluorine atom. nih.govnF → σ*OHStabilization of conformers where the OH and F are in close spatial proximity. nih.govsoton.ac.uk

Methodologies for Diastereomeric and Enantiomeric Purity Assessment and Control

The stereochemical configuration of this compound is a critical determinant of its biological activity and physical properties. As this molecule possesses a chiral center at the C-1 position bearing the hydroxyl group, it can exist as a pair of enantiomers, (R)- and (S)-3,3-difluorocycloheptan-1-ol. Furthermore, the synthesis of derivatives can introduce additional stereocenters, leading to diastereomers. For instance, the related compound (1S,2S)−2-amino-3,3-difluorocycloheptan-1-ol, a component of a potent drug candidate, highlights the importance of controlling stereochemistry in this class of molecules. nih.gov Consequently, rigorous analytical methodologies are essential for the assessment and control of both diastereomeric and enantiomeric purity.

Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for determining the enantiomeric excess (ee) of chiral compounds like this compound. wikipedia.orgchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile technique that relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. ymc.co.jp For this compound, a typical approach would involve screening various polysaccharide-based columns under both normal-phase and reversed-phase conditions to achieve optimal separation. chromatographyonline.com The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers for reversed-phase, is crucial for achieving resolution. ymc.co.jp

Illustrative HPLC Separation Parameters for Enantiomeric Purity Assessment:

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers |

Chiral Gas Chromatography (GC):

For volatile compounds or their volatile derivatives, chiral GC offers excellent resolution and sensitivity. The enantiomers of this compound can be separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. Prior to analysis, the alcohol may be derivatized to a more volatile ester or ether to improve its chromatographic behavior.

Example of GC Conditions for Enantiomeric Analysis:

Parameter Condition
Column Cyclodex-B (Beta-cyclodextrin)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID)

| Expected Outcome | Two well-resolved peaks corresponding to the enantiomers |

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, particularly for fluorinated compounds due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. bohrium.comnih.gov

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR):

The presence of the two fluorine atoms in this compound makes ¹⁹F NMR an exceptionally useful technique. researchgate.net In a chiral environment, the diastereotopic fluorine atoms can exhibit distinct chemical shifts. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence between the enantiomers in the ¹⁹F NMR spectrum, allowing for the direct determination of enantiomeric excess. bohrium.com

Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters. The resulting diastereomers will have distinct ¹⁹F NMR signals, and the integration of these signals provides a direct measure of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce a transient diastereomeric interaction with the enantiomers of this compound, leading to the resolution of their ¹⁹F NMR signals.

Proton and Carbon NMR (¹H and ¹³C NMR):

While less direct than chiral ¹⁹F NMR, ¹H and ¹³C NMR can also be used for stereochemical analysis. Similar to ¹⁹F NMR, the use of chiral shift reagents can induce separation of signals for the enantiomers. longdom.org For diastereomeric purity assessment, standard ¹H and ¹³C NMR are often sufficient, as diastereomers are distinct compounds with different chemical shifts and coupling constants. Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed information about the relative stereochemistry in diastereomers. longdom.org

Illustrative Data for Diastereomeric Purity Assessment by ¹³C NMR:

Diastereomer C-1 Chemical Shift (δ, ppm) C-3 Chemical Shift (t, JCF, ppm)
Diastereomer A 72.1 124.5 (JCF = 245 Hz)

Control of Stereochemical Purity

Control over the stereochemical outcome of a synthesis is paramount. This can be achieved through several strategies:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can favor the formation of one enantiomer over the other, leading to a high enantiomeric excess.

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers. This can be achieved by preparative chiral chromatography or by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. google.com

Stereoselective Reduction: The precursor ketone, 3,3-difluorocycloheptanone, can be reduced to the alcohol using a stereoselective reducing agent, which will preferentially form one enantiomer.

The combination of these synthetic control strategies with the robust analytical methodologies described above ensures that this compound and its derivatives can be produced with the high degree of diastereomeric and enantiomeric purity required for their intended applications.

Theoretical and Computational Chemistry Studies

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3,3-difluorocycloheptan-1-ol (B6185102). These methods allow for the detailed analysis of molecular orbitals, electrostatic potential, and charge distribution, offering insights into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. For this compound, the presence of the highly electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to cycloheptanol (B1583049). This increased stability can impact the molecule's susceptibility to nucleophilic or electrophilic attack. emerginginvestigators.org Computational studies on related fluorinated cyclic amines and allopurinol (B61711) have demonstrated that fluorination leads to higher chemical stability. emerginginvestigators.orgnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a larger gap generally implies lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Cycloheptanol-9.51.511.0
This compound-10.20.811.0

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP map would show a region of high negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a hydrogen bond donor. The fluorine atoms, due to their high electronegativity, would create a region of negative potential around the C3 position, while simultaneously inducing a more positive potential on the adjacent carbon atoms. This localized polarization is a key feature influencing how the molecule interacts with other polar molecules or biological targets.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a valuable tool for elucidating reaction mechanisms and calculating the energies of transition states. For reactions involving this compound, such as oxidation of the alcohol to a ketone or substitution reactions, DFT calculations can map out the entire reaction pathway. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their activation energies. For instance, in a hypothetical oxidation reaction, calculations could compare the feasibility of different mechanisms and predict the reaction kinetics. Computational studies have been effectively used to understand the mechanisms of deconstructive fluorination in related N-acylated cyclic amines, highlighting the role of transition metal mediators and the formation of key intermediates. nih.govescholarship.org

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, which can be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. For ¹⁹F NMR, the chemical shift would be a key identifier of the gem-difluoro group. The calculations would also predict the complex splitting patterns observed in the ¹H and ¹³C NMR spectra due to coupling with the fluorine atoms. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Key predicted absorptions for this compound would include the O-H stretching of the alcohol, C-H stretching of the alkane backbone, and the characteristic C-F stretching vibrations. docbrown.info

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterApproximate Value
¹⁹F NMRChemical Shift (δ)-90 to -110 ppm
¹³C NMRC-F Coupling (¹JCF)240-250 Hz
IR SpectroscopyO-H Stretch (cm⁻¹)3200-3600
IR SpectroscopyC-F Stretch (cm⁻¹)1000-1200

Note: The values in this table are estimations based on typical ranges for similar functional groups and require specific computational studies on this compound for accurate prediction.

Molecular Modeling of Interactions with Biological Macromolecules (for scaffold application research)

The incorporation of fluorinated motifs is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.govnih.gov this compound can be considered a molecular scaffold for the design of new bioactive compounds. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how derivatives of this scaffold might interact with biological macromolecules like enzymes or receptors.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For a hypothetical drug candidate incorporating the 3,3-difluorocycloheptyl moiety, docking studies could reveal key interactions, such as hydrogen bonds from the hydroxyl group or favorable contacts involving the fluorine atoms, within the protein's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding mode predicted by docking and calculate the binding free energy, offering a more accurate prediction of binding affinity. Research on lysyl tRNA synthetase inhibitors has utilized such modeling to understand how increasing the ring size of cycloalkyl groups can enhance potency. biorxiv.org

These computational approaches are crucial for the rational design of new therapeutic agents based on the this compound scaffold.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufsm.br In the context of this compound, docking studies would be instrumental in predicting its binding mode within the active site of a target protein. The primary goal would be to identify plausible binding poses and to estimate the strength of the interaction, typically quantified as a docking score or binding energy.

The presence of the difluoro group can have several impacts on binding affinity. Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein, an interaction that has been shown to improve binding affinity by as much as 5- to 10-fold in some systems. acs.orgresearchgate.net Furthermore, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, forming key interactions with protein residues.

Illustrative Binding Energy Data for Fluorinated Ligands

To illustrate the potential impact of fluorination on binding affinity, the following table presents hypothetical binding energy data for a cycloheptanol scaffold and its difluorinated analogue interacting with a generic protein active site. This data is representative of the types of results obtained from such computational studies.

CompoundDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG_bind, kcal/mol)Key Interactions Predicted
Cycloheptan-1-ol-5.8-35.2Hydrogen bond via -OH
This compound-6.5-42.5Hydrogen bond via -OH; C-F•••C=O multipolar interactions

Note: The data in this table is illustrative and not based on experimental results for this compound.

Dynamics of Protein-Ligand Complexes Incorporating Fluorinated Scaffolds

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For a protein-ligand complex involving a fluorinated scaffold like this compound, MD simulations provide insights into the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding interface. nih.govacs.org

An MD simulation would typically be run for tens to hundreds of nanoseconds. The trajectory from the simulation would then be analyzed to understand various dynamic properties. Key analyses would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the ligand and the protein backbone throughout the simulation would suggest a stable binding complex.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. High fluctuations in the ligand's position could indicate instability in the binding pocket.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, highlighting the most persistent and important hydrogen bonding interactions.

Water Network Analysis: The presence of fluorine can influence the structure and dynamics of water molecules in the binding pocket. nih.gov MD simulations can reveal whether specific water molecules mediate the interaction between the ligand and the protein, forming water-bridged hydrogen bonds.

The development of accurate force fields for fluorinated compounds, such as specific parameter sets within the AMBER force field, has been crucial for the reliability of these simulations. acs.orgbiorxiv.org These force fields are essential for correctly modeling the electrostatic and van der Waals interactions of the fluorine atoms.

Applications and Advanced Derivative Design from the 3,3 Difluorocycloheptan 1 Ol Scaffold

Design and Synthesis of Novel Fluorinated Building Blocks for Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular construction of more complex molecular architectures. Fluorinated building blocks are of particular interest because the inclusion of fluorine can modulate key physical and chemical properties such as stability, reactivity, lipophilicity, and acidity with minimal steric impact. The gem-difluoromethylene (CF2) unit, in particular, is a valuable motif as it can serve as a lipophilic bioisostere of a carbonyl group or other functionalities.

The 3,3-Difluorocycloheptan-1-ol (B6185102) structure represents an advanced building block that provides a sp3-enriched, three-dimensional scaffold. The synthesis of such fluorinated cycloalkanes is a key challenge in organic chemistry, often requiring specialized fluorinating reagents and multi-step sequences. nih.gov Once synthesized, the hydroxyl group of this compound acts as a versatile chemical handle, allowing for its incorporation into larger molecules through reactions such as etherification, esterification, or conversion to other functional groups like amines or halides. This versatility makes it a valuable precursor for creating a diverse array of more complex fluorinated derivatives for various research applications. researchgate.net

Utilization as a Scaffold in Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties and enhance therapeutic profiles. Fluorinated scaffolds, such as those derived from this compound, are sought after for their ability to improve metabolic stability, modulate pKa, and enhance binding affinity to biological targets.

Lysyl-tRNA synthetase (LysRS) is an essential enzyme in protein synthesis, making it an attractive target for the development of novel antibacterial agents. In the fight against tuberculosis, a significant global health threat, researchers have developed potent inhibitors of Mycobacterium tuberculosis LysRS. A key lead compound, DDD02049209, was generated through a structure-based drug discovery program. This molecule's design incorporates a (1S,2S)−2-amino-3,3-difluorocycloheptan-1-ol fragment, highlighting the direct and successful use of the 3,3-difluorocycloheptane scaffold in a clinically relevant application. The inclusion of the difluorinated ring was critical in optimizing the compound's potency and drug-like properties.

Compound IDTargetKey Structural MoietyPotency (IC50)
DDD02049209 M. tuberculosis LysRS(1S,2S)−2-amino-3,3-difluorocycloheptan-1-ol0.05 µM

Table 1: Research findings for a Lysyl-tRNA Synthetase inhibitor incorporating the 3,3-difluorocycloheptane scaffold. Data sourced from reference.

Kinesin family member 18A (KIF18A) is a motor protein essential for chromosome alignment during cell division and has emerged as a promising therapeutic target for cancers characterized by chromosomal instability. Inhibitors of KIF18A can selectively induce mitotic arrest and cell death in cancer cells while having minimal effects on healthy, diploid cells. While the development of potent and selective KIF18A inhibitors is an active area of research, the specific incorporation of the this compound scaffold into publicly disclosed KIF18A inhibitor structures is not documented in available literature.

ASH1L is a histone methyltransferase implicated in certain types of leukemia and other cancers. The development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of ASH1L is a potential therapeutic strategy. These approaches often require novel chemical scaffolds to achieve potent and selective degradation of the target protein. However, a review of the available scientific literature does not indicate that the this compound scaffold has been specifically explored or utilized in the design of ASH1L degraders.

Bioisosterism, the replacement of an atom or group within a molecule with another that has similar physical or chemical properties, is a fundamental strategy in drug design. Fluorine is a premier bioisostere for hydrogen due to its relatively small van der Waal's radius (1.35 Å for F vs. 1.2 Å for H), which allows it to replace hydrogen with minimal steric perturbation.

Despite the similar size, fluorine's extreme electronegativity creates a strong, polarized carbon-fluorine (C-F) bond. This has several profound consequences exploited in drug design:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen with fluorine can block this pathway, thereby increasing the drug's half-life.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and affect properties like solubility and cell permeability.

Conformational Control and Binding: The polarity of the C-F bond can lead to favorable electrostatic or dipole-based interactions with amino acid residues in a target protein, potentially increasing binding affinity and potency. It can also influence the preferred conformation of a molecule, locking it into a more bioactive shape.

Lipophilicity Tuning: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Application in Material Science Research (e.g., as monomers for fluorinated polymers, liquid crystals)

The unique properties of fluorine also make it a valuable element in material science. Fluorinated polymers and liquid crystals exhibit distinct characteristics not found in their hydrocarbon counterparts.

While specific research detailing the use of this compound as a monomer is not prominent, its structure is well-suited for such applications. The hydroxyl group allows it to be used in step-growth polymerization to form polyesters or polyethers. The presence of the difluorinated cycloheptane (B1346806) ring in the polymer backbone would be expected to impart properties characteristic of fluoropolymers, such as low surface energy, hydrophobicity, and high thermal and chemical stability.

In the field of liquid crystals, fluorine substitution is a common strategy to tailor material properties like dielectric anisotropy (Δε), melting point, and viscosity. Research on fluorinated cyclohexane (B81311) motifs has shown that installing polarized C-F bonds can create a strong molecular dipole, which is advantageous for designing materials with negative dielectric anisotropy for use in display technologies like vertically aligned (VA) mode LCDs. However, this increased polarity can also lead to higher melting points and reduced solubility. Although studies have focused primarily on six-membered rings, the principles are transferable. The 3,3-difluorocycloheptane moiety could be incorporated into liquid crystal structures to similarly modulate these crucial physical properties, offering a pathway to new materials with tailored performance characteristics.

Development of Chiral Ligands and Catalysts Incorporating the Fluorinated Cycloheptyl Moiety

The strategic incorporation of fluorine into chiral ligands and catalysts represents a significant frontier in asymmetric synthesis. The unique stereoelectronic properties of fluorine can profoundly influence the catalytic environment, leading to enhanced enantioselectivity, reactivity, and catalyst stability. The this compound scaffold is an attractive, yet underexplored, platform for the design of novel chiral ligands. Its seven-membered ring offers conformational flexibility, while the gem-difluoro group introduces a strong dipole moment and steric bulk, creating a distinct and potentially advantageous chiral pocket when coordinated to a metal center. This section explores the prospective development of various classes of chiral ligands and catalysts derived from this fluorinated cycloheptyl moiety, based on established synthetic methodologies.

The development of such catalysts begins with the enantiomerically pure forms of this compound, which serve as the foundational chiral building blocks. The hydroxyl group provides a versatile handle for the introduction of various coordinating atoms, such as nitrogen and phosphorus, paving the way for a diverse range of ligand architectures.

Proposed Synthesis of Chiral Amine and P,N-Ligands

A primary route to valuable chiral ligands involves the conversion of the alcohol functionality into an amine. The Mitsunobu reaction is a particularly powerful tool for this transformation as it proceeds with a predictable inversion of stereochemistry at the chiral center. organic-chemistry.orgalfa-chemistry.comacsgcipr.org This allows for the synthesis of enantiopure trans-3,3-difluorocycloheptan-1-amine derivatives from the corresponding alcohol.

For instance, enantiomerically pure (1R, aS)-3,3-difluorocycloheptan-1-ol could be subjected to Mitsunobu conditions using a nitrogen source like phthalimide, followed by hydrolysis (e.g., via the Gabriel synthesis), to yield (1S, aR)-3,3-difluorocycloheptylamine. organic-chemistry.org Alternatively, using hydrazoic acid would produce an azide (B81097) intermediate, which can be reduced to the primary amine. rsc.org

From this chiral primary amine, a variety of bidentate and tridentate ligands can be envisioned. For example, reductive amination with appropriate aldehydes could yield secondary or tertiary amines. Furthermore, the primary amine is a key intermediate for the synthesis of more complex P,N-ligands, which have demonstrated broad utility in asymmetric catalysis. nih.gov A plausible synthetic route could involve the conversion of the chiral amine to an amino alcohol, followed by reaction with a phosphine (B1218219) source. More directly, the initial this compound can be converted to a chiral amino alcohol, which then serves as a precursor to aminophosphine (B1255530) ligands through intermediates like cyclic sulfamidates. acs.org

Design of Chiral Phosphine Ligands

Chiral phosphine ligands are cornerstones of asymmetric catalysis. tcichemicals.comnih.gov The 3,3-difluorocycloheptyl scaffold can serve as a robust chiral backbone for the design of novel phosphine ligands. While the direct substitution of the hydroxyl group with a phosphine moiety is challenging, the alcohol can be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate nucleophilic substitution by a phosphide (B1233454) anion.

A more versatile approach involves the synthesis of bidentate phosphine ligands where two difluorocycloheptyl moieties are linked. This could be achieved by first converting the chiral alcohol to a functionalized intermediate that allows for a coupling reaction to form a C2-symmetric backbone, onto which phosphine groups can be installed. The inherent chirality of the cycloheptyl ring, combined with the electronic influence of the gem-difluoro group, could lead to ligands with unique steric and electronic profiles, potentially offering high enantioselectivity in reactions such as asymmetric hydrogenation or allylic alkylation. researchgate.netnih.gov

Development of Fluorinated N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tuneability. beilstein-journals.org The 3,3-difluorocycloheptyl scaffold can be incorporated into the backbone of an NHC ligand to create a novel chiral environment.

A potential synthetic pathway to such an NHC precursor would start with the synthesis of a chiral 1,2-diamine from this compound. This transformation would likely involve multiple steps, potentially proceeding through an α-amino ketone intermediate. The resulting enantiopure trans-3,3-difluorocycloheptane-1,2-diamine could then be cyclized with a one-carbon unit, such as triethyl orthoformate, to form the corresponding imidazolinium salt, which is the direct precursor to the NHC ligand. researchgate.net The gem-difluoro group, being positioned on the carbocyclic backbone, would be expected to exert a significant electronic effect on the carbene center and create a sterically defined quadrant.

Potential Catalytic Applications and Performance

The proposed ligands, incorporating the 3,3-difluorocycloheptyl moiety, are expected to be effective in a range of asymmetric transformations. The electronic and steric properties imparted by the gem-difluoro group could be particularly advantageous. For example, the electron-withdrawing nature of the fluorine atoms could modulate the electronic properties of the metal center, potentially enhancing catalytic activity or altering selectivity.

The table below outlines hypothetical, yet plausible, performance data for these newly designed catalysts in representative asymmetric reactions. The data is illustrative and serves to highlight the potential of this ligand scaffold.

Catalyst TypeProposed Ligand Structure (Illustrative)ReactionSubstrateYield (%)Enantiomeric Excess (ee, %)
P,N-Ligand-RhRh(I) complex of a P,N-ligand with a 3,3-difluorocycloheptylamine backboneAsymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate>9997
Diphosphine-IrIr(I) complex of a C2-symmetric bis(3,3-difluorocycloheptyl)phosphine ligandAsymmetric HydrogenationTiglic Acid9895
NHC-CuCu(I) complex of a 3,3-difluorocycloheptyl-fused NHC ligandAsymmetric Conjugate AdditionCyclohex-2-en-1-one (with diethylzinc)9592
Amine-basedOrganocatalyst derived from 3,3-difluorocycloheptylamineMichael AdditionNitrostyrene and Dimethyl malonate9288

The development of chiral ligands and catalysts from the this compound scaffold presents a promising avenue for innovation in asymmetric catalysis. The unique combination of a conformationally flexible seven-membered ring and the powerful stereoelectronic effects of a gem-difluoro group offers the potential for the creation of a new class of highly effective catalysts. The synthetic pathways outlined here, based on well-established chemical transformations, provide a rational starting point for the exploration of this exciting molecular framework.

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes for Fluorocycloheptanols

The chemical industry's shift towards sustainability has put a significant emphasis on developing environmentally benign synthetic methods. For fluorinated compounds like 3,3-Difluorocycloheptan-1-ol (B6185102), this involves moving away from harsh reagents and hazardous solvents.

Biocatalysis: A significant area of development is the use of enzymes for fluorination reactions, which offer high selectivity under mild conditions. acsgcipr.org While naturally occurring fluorinases are rare, directed evolution and protein engineering are creating new biocatalysts for C-F bond formation. nih.govnih.gov Researchers have successfully repurposed non-heme iron enzymes to catalyze enantioselective C(sp3)–H fluorination, a method that could be adapted for cycloheptane (B1346806) systems. nih.govnih.gov Furthermore, engineered enzymes like ene reductases can be activated by light to facilitate stereoselective additions of fluorinated groups to double bonds, offering a potential green route to fluorinated cycloheptanols. acs.org

Green Solvents: The replacement of conventional volatile organic compounds (VOCs) is a cornerstone of green chemistry. Future syntheses of fluorocycloheptanols will likely explore a range of greener alternatives. ijsr.netnih.gov

Solvent TypeExamplesRationale for Use in Fluorination Chemistry
Aqueous Media WaterInexpensive, non-flammable, and non-toxic; can promote unique reactivity and selectivity. ijsr.net
Supercritical Fluids Supercritical CO₂Non-toxic, readily available, and its solvent properties can be tuned with pressure and temperature. ijsr.netresearchgate.net
Bio-renewable Solvents 2-Methyltetrahydrofuran (2-MeTHF), CyreneDerived from renewable feedstocks, biodegradable, and often have a lower toxicity profile than petroleum-based solvents. usc.edu
Fluorous Biphasic Solvents PerfluorohexanesHighly fluorinated solvents can facilitate catalyst and product separation, simplifying purification processes. ijsr.netresearchgate.net

These approaches, combining enzymatic catalysis with green solvent systems, represent a paradigm shift towards more sustainable and efficient production of complex fluorinated molecules. acs.orgchromatographyonline.com

Integration of Artificial Intelligence and Machine Learning in Fluorinated Molecule Design and Property Prediction

AI/ML ApplicationFunctionImpact on this compound Research
Property Prediction Predicts ADMET, logP, pKa, etc.Prioritizes derivatives with optimal drug-like properties before synthesis. rsc.orgnih.gov
Generative Chemistry Designs novel molecules with desired features.Creates new, optimized fluorocycloheptanol-based scaffolds for specific targets. optibrium.com
Synthesis Planning Devises and optimizes synthetic routes.Accelerates the synthesis of target compounds by identifying efficient and cost-effective pathways. drugtargetreview.com
Quantum Mechanics (QM) Approximation Rapidly calculates electronic properties.Provides insights into molecular orbitals and reactivity at a fraction of the cost of traditional methods. research.googledrugtargetreview.com

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of the this compound scaffold, methods for rapidly synthesizing and evaluating libraries of derivatives are essential.

High-Throughput Synthesis: Automation and miniaturization are key trends in chemical synthesis. nih.gov Techniques using acoustic dispensing technology allow for the synthesis of compound libraries on a nanomole scale in high-density formats (e.g., 1536-well plates). nih.gov This enables the rapid creation of a diverse set of derivatives from a common fluorinated precursor, which can then be directly subjected to biological screening without purification.

¹⁹F NMR-Based Screening: Fluorine's unique NMR properties make it an exceptional tool for high-throughput screening (HTS). nih.gov Since ¹⁹F has a 100% natural abundance and a wide chemical shift range, and because there is no background signal in biological systems, it is ideal for detecting ligand-target binding. lifechemicals.com In a technique known as fragment-based drug discovery (FBDD), libraries of small, fluorinated molecules are screened against a biological target. lifechemicals.com Changes in the ¹⁹F NMR signal upon addition of the target protein indicate a binding event. This method is highly sensitive and allows for the "cocktailing" of multiple fragments in a single experiment, significantly increasing throughput. nih.govlifechemicals.com Designing fluorinated fragment libraries that cover a broad chemical space and diverse local fluorine environments is crucial for the success of this approach. nih.govacs.orgnih.gov

Exploration of Novel Reactivity Modes for the this compound System

Understanding and expanding the chemical reactivity of the this compound core is essential for creating diverse and novel derivatives. Research into smaller, related gem-difluorocycloalkane systems provides a roadmap for future exploration.

For instance, studies on gem-difluorocyclopropyl ketones have shown that acid-promoted ring-opening can lead to the formation of 2-fluoropyrroles, a completely new molecular scaffold. rsc.org Similarly, the development of synthetic routes to gem-difluorocyclobutanols has enabled investigations into their subsequent functionalization. acs.orgnih.govacs.org Iron-catalyzed reactions of 1-aryl-difluorocyclobutanols with various nucleophiles proceed through the formation of a difluorocyclobutane carbocation, allowing for the installation of new substituents. acs.org These examples suggest that the this compound system could be a precursor to unique carbocationic or radical intermediates, leading to novel ring-opening, rearrangement, or substitution reactions that are yet to be discovered.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification of Related Compounds

As fluorinated compounds like those derived from this compound enter preclinical and clinical development, robust analytical methods are required to detect them at low concentrations in complex biological matrices and to identify their metabolites.

Total Fluorine Analysis: A significant challenge in metabolism studies is achieving a full mass balance of a drug. Techniques like Combustion Ion Chromatography (CIC) are emerging as powerful tools for quantifying total organic fluorine in samples like blood or water. chromatographyonline.comnih.govnih.govteinstruments.comresearchgate.net By comparing the total fluorine content measured by CIC with the sum of known fluorinated compounds measured by traditional methods like LC-MS/MS, researchers can identify the presence of unknown metabolites or degradants. nih.govresearchgate.net Recent advancements in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for negative ion detection also promise to revolutionize the sensitive, compound-independent detection of elemental fluorine. perkinelmer.comperkinelmer.com

Metabolite Identification: Identifying the structures of drug metabolites is critical for understanding a compound's safety profile. High-resolution ¹⁹F NMR spectroscopy is a highly specific tool for detecting and identifying fluorinated metabolites in biofluids like urine, often with minimal sample preparation. rsc.orgnih.govnih.gov The combination of ¹⁹F NMR with high-resolution mass spectrometry (HRMS) and computational chemistry creates a powerful workflow. acs.org While HRMS can propose potential metabolite structures, computational methods can predict their corresponding ¹⁹F NMR chemical shifts, allowing for confident identification by matching the predicted spectra to experimental data. acs.org This integrated approach is crucial for characterizing the complete metabolic fate of novel fluorinated drug candidates. acs.org

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/ConditionsYield RangeSource
Fluorination of ketoneTMSCF₃, TBAF, THF, 0°C → RT60–75%Adapted from
Nucleophilic substitutionKF, crown ether, DMF, 80°C40–55%Analogous to

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Combine <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine integration and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves conformational ambiguities in the cycloheptane ring. Differential Scanning Calorimetry (DSC) assesses thermal stability, critical for storage protocols .

Basic: How do fluorine substituents influence the compound’s physicochemical properties?

Methodological Answer:
Fluorine atoms increase electronegativity and lipophilicity, enhancing membrane permeability in biological assays. Hydrogen-bonding between the -OH group and solvent (e.g., DMSO) reduces volatility, as observed in fluorinated cyclohexanols . Compute logP values (e.g., using ChemAxon) to predict solubility.

Basic: What safety protocols are essential for handling fluorinated alcohols like this compound?

Methodological Answer:
Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Store under inert gas (argon) to prevent oxidation. Follow EPA guidelines for waste disposal (incineration at >1,000°C) to avoid persistent fluorinated byproducts .

Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer:
Leverage steric effects: bulky directing groups (e.g., tert-butyl) on the cycloheptane ring favor 3,3-difluorination. Computational tools (DFT calculations) predict transition-state energetics, guiding reagent choice (e.g., Selectfluor vs. DAST) .

Advanced: What computational models predict structure-activity relationships (SAR) for fluorinated cycloheptanols?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymatic targets. Parameterize force fields (e.g., CGenFF) to account for fluorine’s electronegativity. Validate with experimental IC₅₀ data from kinase inhibition assays .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:
Replicate reactions under standardized conditions (solvent purity, inert atmosphere). Cross-validate NMR shifts with PubChem data . For yield discrepancies, assess catalyst aging or moisture sensitivity via Karl Fischer titration.

Advanced: What degradation pathways occur under acidic/basic conditions, and how can stability be improved?

Methodological Answer:
Under acidic conditions, the hydroxyl group may dehydrate to form cycloheptene derivatives. Stabilize via formulation with antioxidants (BHT) or lyophilization. Monitor degradation via LC-MS and adjust pH to 6–8 during storage .

Advanced: How can diastereomers arising from the cycloheptane ring’s conformational flexibility be distinguished?

Methodological Answer:
Use chiral chromatography (Chiralpak IA column) with hexane:IPA eluent. Assign configurations via NOESY NMR to identify axial/equatorial fluorine orientations .

Advanced: What solvent effects govern reaction mechanisms in fluorinated alcohol synthesis?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize fluorination transition states, while ethereal solvents (THF) favor nucleophilic pathways. Solvent dielectric constants correlate with reaction rates—model via Kamlet-Taft parameters .

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